molecular formula C25H26N2O5S B11407287 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11407287
M. Wt: 466.6 g/mol
InChI Key: QWJFETKSNJIQSF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, followed by cyclization and functional group modifications . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst has been reported to improve the yield and sustainability of the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile stands out due to its thiazolo[3,2-a]pyridine core, which imparts unique biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C25H26N2O5S/c1-15(2)32-18-8-5-16(6-9-18)19-12-23(28)27-24(20(19)13-26)33-14-25(27,29)17-7-10-21(30-3)22(11-17)31-4/h5-11,15,19,29H,12,14H2,1-4H3

InChI Key

QWJFETKSNJIQSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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